Hypocrellin b
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Overview
Description
Hypocrellin B is a natural compound that exhibits antibacterial, anti-metastatic, and anticancer chemotherapeutic activities . It inhibits the proliferation of Staphylococcus by increasing ROS levels and damaging cell walls . It is also a photostable, efficient generator of singlet oxygen .
Synthesis Analysis
Hypocrellin B is a natural pigment from Shiraia bambusicola, a fungus. The production of Hypocrellin B can be increased by manipulating fermentation conditions . A study found that alternative splicing (AS) in key functional genes of Hypocrellin B biosynthesis occurred under certain abiotic stresses .Molecular Structure Analysis
Hypocrellin B is a perylenequinone derivative with an oxidized pentacyclic core . It has two major fluorescence peaks, a neutral mono-molecule at 610 nm, and an excited proton at 660 nm .Chemical Reactions Analysis
Hypocrellin B has been used in a photocatalytic advanced oxidation process (PAOP) to degrade rhodamine B, a model organic pollutant . The process involves the generation of reactive oxygen species (ROS) under light irradiation .Physical And Chemical Properties Analysis
Hypocrellin B is a photostable compound . It has significant anti-tumor and anti-viral properties as well as a strong photodynamic effect .Scientific Research Applications
Anti-Microbial Agent
HB has been widely recognized for its use as an anti-microbial agent . It has been used in various studies to combat different types of microbes, contributing to the field of microbiology and infectious diseases.
Anti-Cancer Agent
HB has shown promising results as an anti-cancer agent . It has been studied in various types of cancers including esophageal cancer, nasopharyngeal cancer, lung cancer, and ovarian cancer . The potential of HB in cancer treatment opens up new avenues for cancer research and therapy.
Anti-Viral Photodynamic Therapy Agent
HB is known for its use as an anti-viral photodynamic therapy agent . It has shown activities against the human immunodeficiency virus (HIV) and infection by SARS-CoV-2 . This makes HB a significant compound in the field of virology and pandemic research.
Photosensitizer in Photodynamic Therapy (PDT)
HB is a naturally occurring photosensitizer isolated from traditional Chinese medicine Hypocrella bambusea . It has excellent photodynamic properties and low dark toxicity . Its use in PDT makes it a promising compound for treating various diseases like cancer and infectious diseases .
Traditional Chinese Medicine
HB has been used for centuries in Chinese folk medicine to treat various skin diseases, gastric ailments, and rheumatoid arthritis . This highlights the importance of HB in traditional medicine and its potential for further research in this field.
Biotechnological Production
Considering the restrictions of natural stromal resources, submerged fermentation with Shiraia spp. has been viewed as a promising alternative biotechnology for HB production . This opens up new possibilities for the large-scale production of HB, making it more accessible for various applications .
Mechanism of Action
Target of Action
Hypocrellin B (HB) is a lipid-soluble natural pigment of perylenequinone derivative . It is considered as a potential photosensitizer for photodynamic therapy . The primary targets of HB are abnormal cells, specifically those expressing high levels of H2O2 . HB has been shown to have significant anti-tumor, anti-viral, and anti-microbial properties .
Mode of Action
Upon light irradiation, HB produces reactive oxygen species (ROS), including singlet oxygen (1O2), superoxide (O2−), hydroxyl radical (•OH), and hydrogen peroxide (H2O2) . These ROS can cause damage to the cells, leading to cell death . HB’s interaction with its targets results in significant increases in ROS production . This interaction is facilitated by the use of light or ultrasound, which activates HB .
Biochemical Pathways
The biosynthesis of HB involves a non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA, which is responsible for condensation of acetyl-CoA and malonyl-CoA, chain elongation, and ring closure to form a common aromatic polyketide precursor, nor-toralactone . The photodynamic action of HB proceeds via both Type-I and -II mechanisms, but Type-I mechanism might play a more important role in the aqueous dispersion .
Pharmacokinetics
HB is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection . This rapid clearance helps to limit the undesired side effects of HB in chemotherapeutic applications .
Result of Action
The sonodynamic action of HB significantly suppresses cell viability and induces survival reduction of cells in a HB dose-dependent manner . It causes excessive ROS accumulation, mitochondrial dysfunction, cell apoptosis, DNA fragmentation, and nuclear morphological damage . Moreover, the cytotoxicity and cell apoptosis induced by the sonodynamic action of HB are remarkably rescued by the caspase spectrum inhibitor z‐VAD‐fmk .
Action Environment
The action of HB is influenced by environmental factors such as the presence of light or ultrasound, which are required to activate the compound . Furthermore, the presence of H2O2 in the environment can activate a photosensitizer based on the 1,3-dicarbonyl enol moieties of HB . The photosensitizer shows negligible photosensitizing ability without H2O2, but the release of HB from the photosensitizer by the reaction with H2O2 regenerates the photosensitizing ability .
Safety and Hazards
Future Directions
Research is ongoing to explore the potential of Hypocrellin B in various therapeutic areas. For instance, it has been proposed as a potential treatment for SARS-CoV-2 infection . Additionally, the combination of Hypocrellin B with nanoparticles has shown promise in enhancing the therapeutic outcomes of photodynamic therapy .
properties
IUPAC Name |
12-acetyl-9,17-dihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMXTMAIKRQSQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hypocrellin b | |
CAS RN |
123940-54-5 |
Source
|
Record name | 1H-Cyclohepta[ghi]perylene-5,12-dione, 3-acetyl-6,11-dihydroxy-4,8,9,13-tetramethoxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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